molecular formula C11H16N5O7P B13413057 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate CAS No. 54621-33-9

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate

Cat. No.: B13413057
CAS No.: 54621-33-9
M. Wt: 361.25 g/mol
InChI Key: OYQVPLDFZZKUTQ-UHFFFAOYSA-N
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Description

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in a variety of biochemical processes, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate typically involves multi-step organic reactions. One common method includes the phosphorylation of a nucleoside precursor. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise control over reaction conditions. The process often includes purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Often performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Requires the presence of suitable nucleophiles and may be catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in molecular biology.

    Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism by which [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways such as nucleotide synthesis and degradation. The compound’s phosphate group allows it to participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells.

    Cytidine Monophosphate (CMP): Another nucleotide involved in RNA synthesis.

    Guanosine Monophosphate (GMP): Plays a role in protein synthesis and signal transduction.

Uniqueness

What sets [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate apart from similar compounds is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as both a substrate and an inhibitor in various enzymatic processes highlights its versatility and importance in scientific research.

Properties

CAS No.

54621-33-9

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-24(19,20)22-2-5-7(17)8(18)11(23-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)

InChI Key

OYQVPLDFZZKUTQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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